molecular formula C8H5ClF2O3 B1661822 Benzoic acid, 2-chloro-6-(difluoromethoxy)- CAS No. 960249-92-7

Benzoic acid, 2-chloro-6-(difluoromethoxy)-

Cat. No.: B1661822
CAS No.: 960249-92-7
M. Wt: 222.57
InChI Key: ZHCLWDOBHWDUPT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-6-(difluoromethoxy)- is a chemical compound with the molecular formula C8H5ClF2O3 and a molecular weight of 222.58 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of benzoic acid, 2-chloro-6-(difluoromethoxy)- can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-6-hydroxybenzoic acid with difluoromethyl ether under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Benzoic acid, 2-chloro-6-(difluoromethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and difluoromethoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.

    Esterification: The carboxylic acid group in benzoic acid, 2-chloro-6-(difluoromethoxy)- can react with alcohols to form esters.

Scientific Research Applications

Benzoic acid, 2-chloro-6-(difluoromethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.

    Medicine: In medicinal chemistry, benzoic acid, 2-chloro-6-(difluoromethoxy)- is explored for its potential as a drug candidate. Its structural features are modified to enhance its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-6-(difluoromethoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. The chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Benzoic acid, 2-chloro-6-(difluoromethoxy)- can be compared with other similar compounds, such as:

    2-chloro-6-methoxybenzoic acid: This compound has a methoxy group instead of a difluoromethoxy group. The presence of the difluoromethoxy group in benzoic acid, 2-chloro-6-(difluoromethoxy)- imparts different chemical and physical properties.

    2-chloro-6-fluorobenzoic acid: This compound has a single fluorine atom instead of a difluoromethoxy group.

Properties

IUPAC Name

2-chloro-6-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLWDOBHWDUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276698
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960249-92-7
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960249-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium permanganate (1.64 g) was added portionwise over a period of 4 hours to a stirred mixture of 1-chloro-3-[(difluoromethyl)oxy]-2-methylbenzene (0.999 g) in t-butanol/water (20 ml, 1:1) heated at 100° C. The reaction mixture was heated for a further 4 hours—total heating time was 8 hours. The reaction mixture was allowed to cool to room temperature and then allowed to stand overnight. Aqueous sodium metabisulphite solution (5%) was added dropwise until the purple colour disappeared and the resultant mixture was filtered. The filtrate was adjusted to pH 10 using aqueous sodium carbonate solution and extracted with ether (100 ml). The aqueous portion was acidified using aqueous hydrochloric acid (2M) to pH 1 and then extracted with ether (100 ml). The ether layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), filtered and evaporated. The title compound was obtained as a colourless oil (0.538 g).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.999 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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